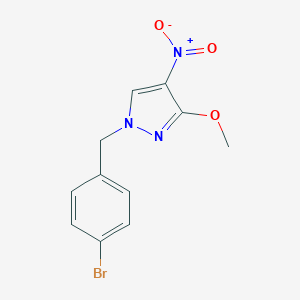![molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3](/img/structure/B495128.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a trifluoromethyl group (-CF3) attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .
Aplicaciones Científicas De Investigación
Biological and Electrochemical Activity
A comprehensive review of the chemistry and properties of compounds related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, has been conducted. This review encompasses the synthesis, properties, and various applications of these compounds, including their spectroscopic properties, structures, magnetic properties, and notably their biological and electrochemical activities. Such studies pave the way for identifying new avenues of research and potential applications in scientific fields (Boča, Jameson, & Linert, 2011).
DNA Binding and Fluorescent Staining
The benzimidazole derivative Hoechst 33258 and its analogs, known for their strong binding to the minor groove of double-stranded B-DNA, demonstrate the versatility of benzimidazole compounds in biological applications. These derivatives have been extensively used for fluorescent DNA staining, providing invaluable tools for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content. Their role extends to radioprotectors and topoisomerase inhibitors, highlighting the broad utility of benzimidazole derivatives in medicinal and biological research (Issar & Kakkar, 2013).
Chemical Synthesis and Therapeutic Potential
Benzimidazole derivatives, including those structurally related to this compound, have been highlighted for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthesis and diverse pharmacological properties of benzimidazole derivatives, ranging from antimicrobial to anticancer activities, underscore their significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Optoelectronic Materials
Research into quinazolines, closely related to benzimidazole derivatives, has expanded into the field of optoelectronics. The incorporation of benzimidazole and related compounds into π-extended conjugated systems has been recognized for its value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of benzimidazole derivatives in contributing to advancements in optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5667-88-9 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Chlorophenyl)methyl]-4-iodopyrazole](/img/structure/B495052.png)






